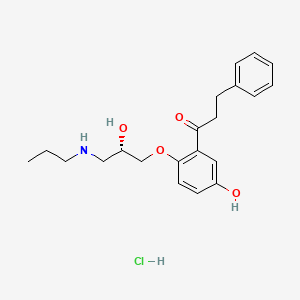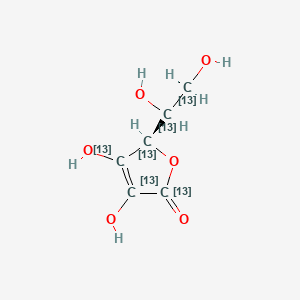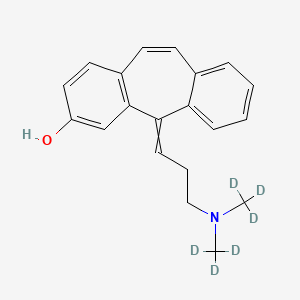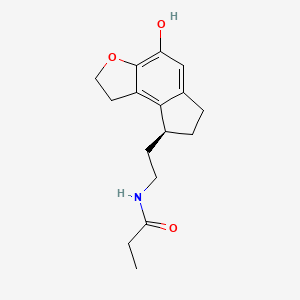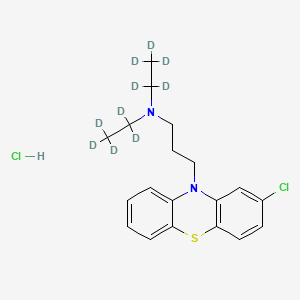
Chlorproethazine-d10 Hydrochloride
概要
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield .Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves analyzing properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Neurobiology and Neurodegenerative Disease Research
Neuronal Differentiation and Neurite Outgrowth : Studies have explored the effects of compounds like curcumin and RG108 on neuronal differentiation and neurite outgrowth, highlighting the potential of natural compounds in treating neurodegenerative disorders (Dikmen, 2017).
Gold Nanoparticles in Neural Applications : Research indicates that gold nanoparticles, particularly nanorods, can stimulate neuronal cell outgrowth, suggesting new opportunities for nerve regeneration treatments and addressing central nervous system axons following spinal cord injury (Paviolo et al., 2013).
Stem Cells in Neurotoxicology and Developmental Neurotoxicology : Stem cell biology is advancing in disease modeling and regenerative medicine. Its role in neurotoxicity (NT) and developmental neurotoxicity (DNT) is increasingly recognized, offering new approaches for NT and DNT testing (Singh et al., 2016).
PC12 Cell Line in Neuroscience Research : The PC12 cell line is a key tool in studying neurotoxicity, neuroprotection, and other aspects of neurobiology, offering insights into neuronal outgrowth and differentiation (Wiatrak et al., 2020).
GTP Hydrolysis and Neurite Outgrowth : Studies on TC10, a Rho family GTPase, reveal its role in neurite outgrowth by promoting vesicle fusion. This research provides a deeper understanding of the molecular mechanisms behind neuritogenesis (Fujita et al., 2013).
miRNAs in Neural Development : Research demonstrates the essential role of microRNAs in the survival and differentiation of newborn neurons, offering insights into neurogenesis during the development of the mammalian cerebral cortex (De Pietri Tonelli et al., 2008).
Peptide Biosynthesis in Neuroendocrine Cell Lines : The study of peptide biosynthesis in neuroendocrine cell lines, utilizing stable isotopic labels and mass spectrometry, advances our understanding of neuroendocrine peptides (Che et al., 2004).
Neurite Outgrowth and Cell Adhesion : Investigations into the adhesion of neuronal cell surfaces to substrates have implications for understanding neurite outgrowth in vitro (Luckenbill-Edds, 1990).
PDE10A Inhibitors in CNS Disorders : Phosphodiesterase 10 inhibitors are emerging as potential therapeutics for psychiatric and neurodegenerative diseases, with studies highlighting their potential and challenges in clinical development (Geerts et al., 2017).
Angiotensin II and Neurite Outgrowth : Research shows that angiotensin II can induce neurite outgrowth, suggesting its role in neuronal differentiation and highlighting the interaction between different receptor types (Laflamme et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMDKCWUYZXOF-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747353 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216730-87-8 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)
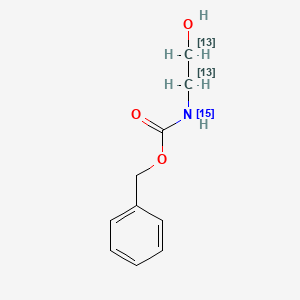
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)


![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)


